4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid 4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18304815
InChI: InChI=1S/C5H6N2O2S/c1-2-3-4(5(8)9)7-10-6-3/h2H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C5H6N2O2S
Molecular Weight: 158.18 g/mol

4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC18304815

Molecular Formula: C5H6N2O2S

Molecular Weight: 158.18 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid -

Specification

Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
IUPAC Name 4-ethyl-1,2,5-thiadiazole-3-carboxylic acid
Standard InChI InChI=1S/C5H6N2O2S/c1-2-3-4(5(8)9)7-10-6-3/h2H2,1H3,(H,8,9)
Standard InChI Key AKLSCLDDRYOIHL-UHFFFAOYSA-N
Canonical SMILES CCC1=NSN=C1C(=O)O

Introduction

Structural and Chemical Properties

The molecular architecture of 4-ethyl-1,2,5-thiadiazole-3-carboxylic acid combines a sulfur- and nitrogen-containing heterocycle with functional groups that enhance its reactivity and potential bioactivity. Key properties include:

PropertyValue
Molecular FormulaC₅H₆N₂O₂S
Molecular Weight158.18 g/mol
IUPAC Name4-ethyl-1,2,5-thiadiazole-3-carboxylic acid
Canonical SMILESCCC1=NSN=C1C(=O)O
InChI KeyAKLSCLDDRYOIHL-UHFFFAOYSA-N
XLogP31.2 (estimated)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4

The compound’s planar thiadiazole ring facilitates π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding and salt formation. The ethyl substituent at position 4 introduces steric bulk, potentially influencing binding affinity in biological systems .

Synthesis and Derivatization

StepConditionsYield
Precursor SynthesisHydrazine + sulfur-containing reagents~60%
Decarboxylation175–200°C, solvent-free58%

Challenges in Synthesis

  • Regioselectivity: Ensuring ethyl group placement at the 4-position requires precise control over reaction conditions.

  • Purification: Sublimation or recrystallization from solvents like nitro methane is often necessary to isolate the pure product .

Structure-Activity Relationships (SAR)

Key SAR insights from related thiadiazoles include:

  • Electron-Withdrawing Groups: Carboxylic acids at position 3 increase electrophilicity, enhancing interactions with biological targets.

  • Alkyl Substituents: Ethyl groups improve lipophilicity (LogP: +0.3 vs. methyl), potentially boosting blood-brain barrier penetration .

Future Research Directions

  • Biological Screening: Systematic evaluation of anticancer and antibacterial potency in vitro and in vivo.

  • Analog Synthesis: Introducing halogens or aryl groups at position 4 to modulate electronic and steric properties.

  • Drug Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability.

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